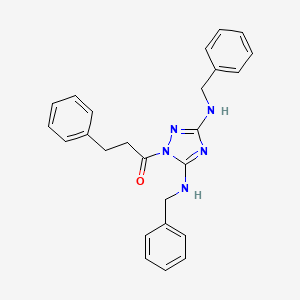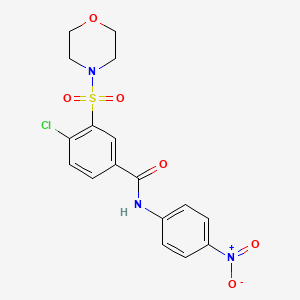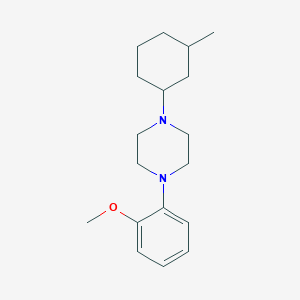
N,N'-dibenzyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-dibenzyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DBTDA and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DBTDA is not fully understood. However, it has been suggested that DBTDA may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, DBTDA may also induce apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
DBTDA has been shown to have biochemical and physiological effects in various studies. In one study, DBTDA was found to inhibit the growth of cancer cells in vitro. In another study, DBTDA was found to have herbicidal activity against various weeds. In addition, DBTDA has been shown to have corrosion-inhibiting properties.
Vorteile Und Einschränkungen Für Laborexperimente
DBTDA has several advantages for lab experiments, including its relatively easy synthesis, low toxicity, and potential applications in various fields. However, there are also limitations, including the limited understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on DBTDA. One direction is to further investigate its anticancer activity and potential use as a chemotherapeutic agent. Another direction is to explore its potential as a herbicide and corrosion inhibitor. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DBTDA.
Synthesemethoden
DBTDA can be synthesized using different methods, including the reaction of 3-phenylpropanoic acid with benzylamine, followed by the reaction of the resulting product with 4-amino-1,2,4-triazole. Another method involves the reaction of 3-phenylpropanoyl chloride with benzylamine, followed by the reaction of the resulting product with 4-amino-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
DBTDA has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DBTDA has been studied for its potential as an anticancer agent. In agriculture, DBTDA has been studied for its potential as a herbicide. In material science, DBTDA has been studied for its potential as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
1-[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c31-23(17-16-20-10-4-1-5-11-20)30-25(27-19-22-14-8-3-9-15-22)28-24(29-30)26-18-21-12-6-2-7-13-21/h1-15H,16-19H2,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMOAEJRXKSEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)NCC3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)
![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4977705.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)
![4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4977716.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4977719.png)
![(1R*,5S*)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4977726.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
![{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B4977763.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B4977772.png)

![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)
